盐酸SKF 89976A

描述

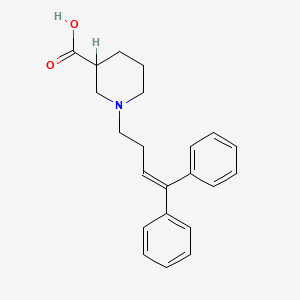

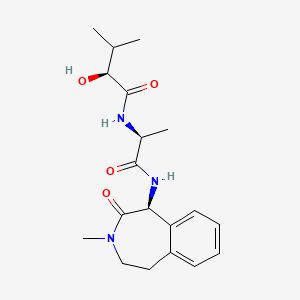

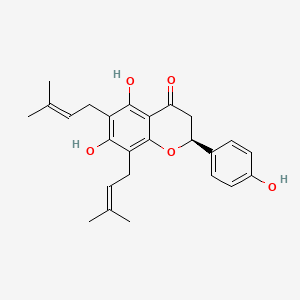

1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, also known as SKF-89976A hydrochloride, is a compound with the molecular formula C22H26ClNO2 . It has a molecular weight of 371.9 g/mol . This compound is a diarylmethane .

Molecular Structure Analysis

The IUPAC name of this compound is 1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride . The InChI is InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H . The Canonical SMILES is C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.9 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 5, an exact mass of 327.1753775 g/mol, a monoisotopic mass of 327.1753775 g/mol, a topological polar surface area of 3.2 Ų, a heavy atom count of 23, and a complexity of 308 .体内

DPBA has been studied extensively in animal models for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in rats and mice with induced arthritis, as well as reduce fever in rabbits and rats. In addition, DPBA has been studied in models of acute and chronic inflammation, and has been shown to reduce inflammation and pain in a variety of settings.

体外

In vitro studies have demonstrated that DPBA inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation. Furthermore, DPBA has been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of inflammatory mediators.

作用机制

Target of Action

SKF 89976A hydrochloride is a potent inhibitor of the GABA transporter 1 (GAT-1) . GAT-1 is primarily responsible for the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft into neurons .

Mode of Action

The compound selectively inhibits GAT-1, with IC50 values of 0.13 μM for hGAT-1, and significantly higher values for rGAT-2, hGAT-3, and hBGT-1 . It inhibits the transport current competitively and the transmitter-gated current non-competitively . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity .

Biochemical Pathways

By inhibiting GAT-1, SKF 89976A hydrochloride disrupts the normal cycling of GABA in the brain. This leads to an increase in extracellular GABA concentrations, which in turn enhances GABAergic inhibition. The enhanced inhibition can affect various downstream pathways that are modulated by GABA, potentially leading to effects such as reduced neuronal excitability .

Pharmacokinetics

SKF 89976A hydrochloride is soluble in water and DMSO . It is able to cross the blood-brain barrier after systemic administration, indicating good bioavailability . .

Result of Action

The primary result of SKF 89976A hydrochloride’s action is an increase in GABAergic inhibition in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic applications in conditions characterized by excessive neuronal activity .

Action Environment

The action of SKF 89976A hydrochloride is influenced by the environment in the brain. Its ability to cross the blood-brain barrier allows it to exert its effects directly on the central nervous system . .

生物活性

DPBA has been studied extensively for its pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in a variety of animal models. In addition, DPBA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.

Biochemical and Physiological Effects

The biochemical and physiological effects of DPBA are not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide and to inhibit the activity of lipoxygenase enzymes, both of which are involved in the regulation of inflammation.

实验室实验的优点和局限性

The advantages of using DPBA in laboratory experiments include its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide and to inhibit the activity of lipoxygenase enzymes, both of which are involved in the regulation of inflammation. The limitations of using DPBA in laboratory experiments include its potential toxicity due to its inhibition of the COX enzymes, as well as its potential to interfere with other biochemical pathways.

未来方向

There are many potential future directions for the study of DPBA. These include further studies to elucidate its mechanism of action, as well as studies to investigate its potential therapeutic applications in the treatment of inflammatory bowel diseases, arthritis, and other inflammatory conditions. In addition, further studies are needed to investigate the potential side effects of DPBA and to develop more effective and safer formulations of the compound. Finally, further studies are needed to investigate the potential of DPBA as an adjuvant in combination therapies for the treatment of various diseases.

科学研究应用

γ-氨基丁酸(GABA)摄取抑制剂

盐酸SKF 89976A 是一种有效的 GABA 摄取抑制剂 . 它对 GAT-1 具有选择性,对 hGAT-1、rGAT-2、hGAT-3 和 hBGT-1 的 IC 50 值分别为 0.13、550、944 和 7210 μM . 这意味着它可以抑制 GABA(一种神经递质)向神经元和神经胶质细胞的转运,从而影响突触间隙中 GABA 的含量。

转运电流的抑制

该化合物可以竞争性地抑制转运电流 . Ki 值是衡量化合物与其靶标亲和力的指标,其值为 7 μM . 这表明盐酸 SKF 89976A 可以与其他分子竞争同一结合位点,从而影响离子跨细胞膜的转运。

递质门控电流的抑制

盐酸 SKF 89976A 也可以非竞争性地抑制递质门控电流 . 这种活性的 Ki 值为 0.03 nM . 这意味着它可以结合到受体活性位点以外的位点,改变受体的活性并影响离子通过受体通道的流动。

血脑屏障渗透性

该化合物在全身给药后能够穿过血脑屏障 . 这是一项重要的特性,因为许多药物无法穿过血脑屏障,限制了它们在治疗神经系统疾病方面的有效性。

体内活性

盐酸 SKF 89976A 在体内具有活性 ,这意味着它可以在活生物体内发挥作用。这使得它成为研究生物过程和潜在治疗应用的宝贵工具。

腺苷受体的研究

SKF-89976A 已被用于研究腺苷受体在 GABA 转运摄取中的作用 . 腺苷受体在许多生理过程中发挥着至关重要的作用,包括神经传递和炎症。

属性

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGBKYQZVAQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426065 | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85375-15-1 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)